molecular formula C17H12OS B8462788 3-(Naphthalen-1-yl)-1-(thiophen-2-yl)-prop2-en-1-one

3-(Naphthalen-1-yl)-1-(thiophen-2-yl)-prop2-en-1-one

Cat. No.: B8462788
M. Wt: 264.3 g/mol
InChI Key: VEBMVKFCWFEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-yl)-1-(thiophen-2-yl)-prop2-en-1-one is a useful research compound. Its molecular formula is C17H12OS and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

3-naphthalen-1-yl-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H12OS/c18-16(17-9-4-12-19-17)11-10-14-7-3-6-13-5-1-2-8-15(13)14/h1-12H

InChI Key

VEBMVKFCWFEXEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.12 g (20 mmol) of 1-naphthaldehyde and 2.52 g (20 mmol) of 2-acetylthiophene were dissolved in 20ml of methanol and 800 mg (20 mmol) of sodium hydroxide was slowly added thereto. The mixture was reacted at room temperature for 8 hours and then the solid thus produced was filtered and dried. The filtrate was adjusted to pH 4-6 using 1N hydrochloric acid solution and extracted with ethyl acetate. The organic solvent was removed under reduced pressure and the residue was subjected to column chromatography(eluent: hexane/ethyl acetate=4/1, v/v) to give 4.23 g (16 mmol, Yield 80%) of the title compound together with the filtered solid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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